molecular formula C14H19N5S B10946893 1-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-propan-2-ylthiourea

1-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-propan-2-ylthiourea

Cat. No.: B10946893
M. Wt: 289.40 g/mol
InChI Key: MQTFQPCVWUPRDM-UHFFFAOYSA-N
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Description

N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of an isopropyl group, a 2-methylbenzyl group, and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA typically involves the reaction of isopropylamine with 1-(2-methylbenzyl)-1H-1,2,4-triazole-3-thiol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thiourea group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA: Similar structure but with a pyrazole ring instead of a triazole ring.

    N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-IMIDAZOL-4-YL]THIOUREA: Contains an imidazole ring instead of a triazole ring.

Uniqueness

N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N5S

Molecular Weight

289.40 g/mol

IUPAC Name

1-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-propan-2-ylthiourea

InChI

InChI=1S/C14H19N5S/c1-10(2)16-14(20)17-13-15-9-19(18-13)8-12-7-5-4-6-11(12)3/h4-7,9-10H,8H2,1-3H3,(H2,16,17,18,20)

InChI Key

MQTFQPCVWUPRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NC(=S)NC(C)C

Origin of Product

United States

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